molecular formula C18H21FN2O2S B2981893 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797320-03-6

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2981893
CAS No.: 1797320-03-6
M. Wt: 348.44
InChI Key: OQEXQTFVRCVHEF-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 4-position, a methyl group at the 2-position of the benzene ring, and a (1-phenylpyrrolidin-2-yl)methyl substituent on the sulfonamide nitrogen. This structure combines electron-withdrawing (fluoro) and steric (methyl) groups with a chiral pyrrolidine scaffold, which may enhance receptor binding, metabolic stability, and solubility compared to simpler sulfonamides .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-12-15(19)9-10-18(14)24(22,23)20-13-17-8-5-11-21(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEXQTFVRCVHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.

Scientific Research Applications

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Compound Name Core Structure Key Substituents Biological Activity SAR Insights
Target Compound Benzenesulfonamide 4-Fluoro, 2-methyl, (1-phenylpyrrolidin-2-yl)methyl Presumed antiviral/antimicrobial (based on analogs) Pyrrolidine enhances chirality and solubility; fluoro group may improve binding affinity.
B7 () Benzenesulfonamide 4-Fluoro-2-methyl, quinoxaline-morpholine PRRSV glycoprotein-CD163 interaction inhibitor Quinoxaline and morpholine substituents confer antiviral specificity; activity linked to sulfonylanilino group .
Phthalazinone Derivatives () Benzenesulfonamide Phthalazinone-imino, variable alkylthio/chloro Antifungal (vs. Candida albicans) Methyl at phthalazinone position 4 reduces activity; electron-deficient rings enhance efficacy .
CAS 389605-69-0 () Benzenesulfonamide 4-Amino, tetrahydrofuranmethyl Antibacterial (sulfonamide property) Tetrahydrofuran improves metabolic stability; amino group may facilitate target interactions.

Physicochemical Properties

  • Solubility: The pyrrolidine group in the target compound likely increases solubility in polar solvents compared to purely aromatic derivatives (e.g., phthalazinones in ).
  • Melting Point: Analogues like 4-(4-amino-pyrazolo)benzenesulfonamide () exhibit high melting points (175–178°C), suggesting the target compound may similarly require robust crystallization conditions .

Biological Activity

4-Fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has attracted attention in various scientific fields, particularly for its potential biological activities. This compound features a unique chemical structure, including a fluorine atom and a benzenesulfonamide moiety, which may contribute to its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN2O2S, with a molecular weight of 348.44 g/mol. The presence of the pyrrolidine ring and the sulfonamide group suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H21FN2O2S
Molecular Weight348.44 g/mol
Functional GroupsFluorine, Methyl, Sulfonamide
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the precise mechanisms involved.

Enzyme Inhibition

Research indicates that compounds similar in structure to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase
    • A study demonstrated that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in organisms. The fluorine atom's electronegativity may enhance binding affinity to the enzyme's active site.
  • Antimicrobial Activity
    • Compounds with similar structural features have been tested for antimicrobial properties. Research has shown that certain benzenesulfonamides exhibit activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Cytotoxicity Studies
    • Cytotoxicity assays conducted on cell lines have indicated that compounds related to this sulfonamide can induce apoptosis in cancer cells. This effect may be mediated through the activation of specific signaling pathways.

Toxicological Profile

Understanding the toxicological profile is essential for assessing the safety of this compound. Preliminary studies suggest that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity and genotoxicity.

Genotoxicity Testing

Research on genotoxicity has been conducted using various assays, including:

  • Ames Test : Evaluates mutagenic potential.
  • Micronucleus Test : Assesses chromosomal damage in cell cultures.
    Results from these tests indicate that while some structural analogs show low genotoxic effects, further investigations are required for comprehensive safety evaluations.

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